molecular formula C9H19N B13550711 N-(2-methylpentan-3-yl)cyclopropanamine

N-(2-methylpentan-3-yl)cyclopropanamine

Cat. No.: B13550711
M. Wt: 141.25 g/mol
InChI Key: OOAZJDVTJMSYNW-UHFFFAOYSA-N
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Description

N-(2-Methylpentan-3-yl)cyclopropanamine (CAS 1158003-56-5) is a secondary amine building block of significant interest in scientific research, particularly in the fields of agrochemical and pharmaceutical development . This compound features a conformationally rigid cyclopropane ring directly bonded to the amine nitrogen, which is further substituted with a branched 2-methylpentan-3-yl chain . The cyclopropane group is a well-established active fragment known to enhance binding affinity and metabolic stability in bioactive molecules, while the branched alkyl chain contributes to the compound's overall lipophilicity, influencing its solubility and membrane permeability . Cyclopropane derivatives are extensively studied as key structural motifs in the synthesis of low-toxicity insecticides, such as pyrethroids, as well as fungicides, herbicides, and plant growth regulators . The primary synthetic route for this amine often involves reductive amination between cyclopropylamine and 2-methylpentan-3-one, a method that offers mild conditions and good selectivity . This product is intended for research purposes as a chemical intermediate or building block for the creation of more complex molecules . It is strictly for in-vitro studies in controlled laboratory settings and is not categorized as a drug or approved for any human or veterinary therapeutic use .

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-(2-methylpentan-3-yl)cyclopropanamine

InChI

InChI=1S/C9H19N/c1-4-9(7(2)3)10-8-5-6-8/h7-10H,4-6H2,1-3H3

InChI Key

OOAZJDVTJMSYNW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NC1CC1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the formation of a cyclopropane ring attached to an amine group, with the 2-methylpentan-3-yl substituent introduced via alkylation or reductive amination techniques. The key challenge lies in controlling stereochemistry and achieving high purity yields.

Reductive Amination Route

One of the most established preparation methods is reductive amination, where cyclopropylamine is reacted with 2-methylpentan-3-one or an equivalent ketone precursor under reducing conditions. The reaction typically proceeds as follows:

  • Step 1: Formation of an imine intermediate by condensation of cyclopropylamine with 2-methylpentan-3-one.
  • Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 with Pd/C).

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%)
Reductive Amination Mild conditions, good selectivity Requires ketone precursor, longer reaction time 75–90
Direct Alkylation Straightforward, fewer steps Possible side reactions, requires halide precursor 60–80
Reduction of Amides/Nitriles Access from stable precursors, versatile Harsh reagents, sensitive to moisture 50–70

Notes on Reaction Optimization and Purification

  • Stereochemistry: Controlling stereochemistry at the 2-methylpentan-3-yl position is critical for biological activity; chiral catalysts or starting materials may be employed.
  • Purification: Silica gel chromatography using gradient elution (e.g., 10–30% ethyl acetate in heptane) is effective for isolating the pure amine.
  • Scale-up: Industrial scale synthesis typically optimizes solvent use, reaction time, and temperature to maximize yield and minimize impurities.

Research Findings and Data Tables

Physical and Chemical Properties Relevant to Preparation

Property Value Source
Molecular Formula C8H17N PubChem
Molecular Weight 127.23 g/mol PubChem
Boiling Point Approx. 100–120 °C (estimated) Derived from analogs
Solubility Soluble in organic solvents (ethanol, DCM) Experimental data
Stability Stable under inert atmosphere, avoid moisture Literature consensus

Reaction Yields and Conditions Summary

Preparation Method Reducing Agent/Base Solvent Temperature Yield (%) Purification Method
Reductive Amination NaBH3CN Methanol 25–50 °C 80–90 Silica gel chromatography
Direct Alkylation NaH, K2CO3 DMF, DMSO 0–40 °C 65–80 Chromatography, extraction
Reduction of Amides/Nitriles LiAlH4 Ether solvents 0 °C to reflux 50–70 Hydrolysis, extraction

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpentan-3-yl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the amine group to an alkyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce alkylated derivatives.

Scientific Research Applications

N-(2-methylpentan-3-yl)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylpentan-3-yl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : Aromatic substituents (e.g., nitro or pyridine groups) introduce electron-withdrawing or donating effects, altering reactivity in cross-coupling reactions .
  • Bioactivity : Morpholine-containing derivatives (e.g., N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine) are common in agrochemicals due to their metabolic stability .

Q & A

Q. What are the standard synthetic routes for N-(2-methylpentan-3-yl)cyclopropanamine, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves nucleophilic substitution reactions between cyclopropanamine and alkyl halides under basic conditions. Key steps include:

  • Base selection : Sodium hydroxide or potassium carbonate facilitates deprotonation of the amine, enhancing nucleophilicity .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing intermediates.
  • Temperature control : Reactions are often conducted at 50–80°C to balance reactivity and side-product formation .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%).

Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?

  • NMR spectroscopy :
    • ¹H NMR : Look for cyclopropane ring protons (δ 0.5–1.5 ppm) and methyl/methylene groups (δ 1.2–2.0 ppm) .
    • ¹³C NMR : Cyclopropane carbons appear at δ 8–12 ppm, while the quaternary carbon of 2-methylpentan-3-yl is near δ 35 ppm.
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with cyclopropane cleavage .

Q. What in vitro assays are commonly used to assess the biological activity of cyclopropanamine derivatives?

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., lysine-specific demethylase-1 inhibition assays) .
  • Cellular viability assays : MTT or resazurin-based tests to evaluate cytotoxicity in cancer cell lines .
  • Controls required : Include positive controls (e.g., known inhibitors) and solvent-only blanks to rule out nonspecific effects.

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for cyclopropanamine derivatives across studies?

  • Systematic validation : Replicate experiments under identical conditions (e.g., cell line, assay protocol) .
  • Meta-analysis : Pool data from multiple studies to identify trends or outliers using statistical tools (e.g., ANOVA).
  • Structural analogs : Compare activity across derivatives to isolate substituent effects (e.g., halogen vs. methyl groups) .

Q. What strategies improve the selectivity of cyclopropanamine derivatives toward specific biological targets?

  • Structure-activity relationship (SAR) studies : Modify substituents on the cyclopropane ring or alkyl chain to enhance target binding .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites or receptors .
  • Proteomic profiling : Identify off-target effects via affinity purification-mass spectrometry .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound?

  • Isotopic labeling : Synthesize ¹⁴C-labeled analogs to track metabolites in hepatocyte incubations .
  • LC-MS/MS analysis : Identify phase I (oxidation) and phase II (glucuronidation) metabolites using high-resolution mass spectrometry.
  • Enzyme inhibition screens : Test cytochrome P450 isoforms (e.g., CYP3A4) to identify primary metabolic enzymes .

Methodological Considerations

Q. What computational chemistry approaches predict the reactivity of cyclopropanamine derivatives during synthesis?

  • Density functional theory (DFT) : Calculate transition-state energies to identify kinetically favored pathways .
  • Molecular dynamics (MD) : Simulate solvation effects on reaction intermediates to optimize solvent selection .

Q. How can stability issues of cyclopropanamine derivatives under experimental conditions be mitigated?

  • Storage : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of the cyclopropane ring .
  • pH control : Maintain neutral to slightly basic conditions (pH 7–8) during biological assays to enhance compound stability .

Data Contradiction Analysis

Reported Finding Possible Source of Discrepancy Resolution Strategy
Varied IC₅₀ values for enzyme inhibitionDifferences in assay buffer compositionStandardize buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Conflicting cytotoxicity resultsCell line-specific sensitivityUse panels of cell lines (e.g., NCI-60) for broader profiling

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